3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide
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Overview
Description
3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, a hydroxyphenyl group, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde, 3-chloropropionyl chloride, and 2,2-dimethylpropanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of 3-chloro-N-(3-oxophenyl)-2,2-dimethylpropanamide.
Reduction: Formation of 3-hydroxy-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide.
Substitution: Formation of 3-azido-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide or 3-thio-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide.
Scientific Research Applications
3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(3-hydroxyphenyl)propanamide: Lacks the dimethyl groups, which may affect its steric and electronic properties.
3-chloro-N-(4-hydroxyphenyl)-2,2-dimethylpropanamide: The hydroxy group is positioned differently, potentially altering its binding affinity and reactivity.
3-bromo-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide: The chloro group is replaced with a bromo group, which may influence its reactivity and biological activity.
Uniqueness
3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and hydroxyphenyl groups allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,7-12)10(15)13-8-4-3-5-9(14)6-8/h3-6,14H,7H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAQILBRCBFJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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